
2-Chloropyrimidine-4-carbonyl chloride
Overview
Description
2-Chloropyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine, which is then further reacted with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyrimidine-N-oxides as starting materials. These methods are designed to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-4-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different pyrimidine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, thionyl chloride, and various nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Scientific Research Applications
2-Chloropyrimidine-4-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloropyrimidine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar chemical properties.
2,4-Dichloropyrimidine: Another chlorinated pyrimidine derivative with distinct reactivity and applications.
2-Chloropyrimidine: A closely related compound with similar synthetic routes and applications.
Uniqueness
2-Chloropyrimidine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2-Chloropyrimidine-4-carbonyl chloride (CAS No. 149849-93-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This compound is synthesized through various chemical pathways and serves as an important intermediate in the development of pharmaceuticals and agrochemicals.
- Molecular Formula : C5H3ClN2O
- Molecular Weight : 176.99 g/mol
- Structure : The compound features a chlorinated pyrimidine ring with a carbonyl chloride functional group at the 4-position, which contributes to its reactivity and biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
K. pneumoniae | 64 µg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy .
Antiviral Activity
This compound has also been investigated for its antiviral properties. It has shown promise as an inhibitor of viral replication in cell cultures, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).
Virus | Effective Concentration (EC50) |
---|---|
ZIKV | 2.4 µM |
DENV-2 | 1.4 µM |
The compound's antiviral action is believed to involve interference with viral RNA synthesis, thereby inhibiting the replication cycle of the virus .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. By reducing the production of prostaglandins, this compound can alleviate inflammation and associated pain.
Case Studies
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Anticancer Activity : A study evaluated the anticancer potential of various pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.
These findings suggest that modifications in the structure can enhance anticancer activity, making it a candidate for further drug development .
Cell Line IC50 (µM) MDA-MB453 29.1 MCF-7 15.3 - Antioxidant Activity : Another investigation highlighted the antioxidant properties of this compound, where it demonstrated significant free radical scavenging activity compared to standard antioxidants.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Pathways : The carbonyl group facilitates nucleophilic attack by biological molecules, leading to inhibition of key enzymes involved in inflammation and infection.
- Cell Membrane Interaction : The lipophilicity of the compound aids in penetrating cell membranes, allowing it to exert effects on intracellular processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloropyrimidine-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via chlorination of pyrimidine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, chlorination of 4-cyanopyrimidine derivatives under anhydrous conditions at 60–80°C for 6–12 hours typically yields the target compound. Optimization of solvent (e.g., dichloromethane or toluene) and stoichiometric ratios (e.g., excess SOCl₂) improves yield . Post-reaction purification via vacuum distillation or recrystallization is critical to remove unreacted reagents. Monitoring reaction progress with TLC or HPLC is recommended .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of the carbonyl chloride group and aromatic protons.
- FT-IR spectroscopy to identify the C=O stretch (~1750 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion verification.
- Elemental analysis to validate stoichiometry.
Purity assessment via HPLC with a C18 column (acetonitrile/water gradient) ensures ≥95% purity .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) in sealed, amber glass vessels at –20°C. Desiccants like molecular sieves or silica gel should be used in storage containers. Regular stability checks via NMR or IR are advised to detect degradation (e.g., formation of carboxylic acid derivatives) .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?
- Methodological Answer :
- Controlled reagent addition : Slow addition of chlorinating agents (e.g., SOCl₂) to prevent exothermic side reactions.
- Temperature modulation : Maintain reaction temperatures below 80°C to avoid thermal decomposition.
- Solvent selection : Use anhydrous solvents (e.g., dry DCM) and pre-purify via distillation.
- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
Post-reaction quenching with dry ice or controlled neutralization (e.g., NaHCO₃) mitigates residual acidity .
Q. What catalytic systems are effective for coupling reactions involving this compound in heterocyclic synthesis?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or Pd(dba)₂) enable Suzuki-Miyaura cross-coupling with boronic acids to form biaryl derivatives. For nucleophilic substitutions (e.g., amination), CuI/1,10-phenanthroline systems in DMF at 100°C achieve >80% yield. Recent studies highlight Buchwald-Hartwig amination using BrettPhos-Pd-G3 for selective C-N bond formation . Optimization of ligand-electron effects (e.g., bulky phosphines) reduces undesired byproducts .
Q. How does steric and electronic modulation of this compound influence its reactivity in multi-step syntheses?
- Methodological Answer :
- Steric effects : The 2-chloro group directs electrophilic substitution to the 5-position of the pyrimidine ring.
- Electronic effects : The electron-withdrawing carbonyl chloride enhances electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., by amines or alcohols).
Computational studies (DFT) predict activation barriers for SNAr reactions, aiding in solvent selection (polar aprotic solvents like DMF preferred) . Kinetic experiments under varying pH (3–9) reveal optimal reactivity in mildly acidic conditions (pH 5–6) .
Q. Data Contradiction Analysis
Q. Discrepancies in reported yields for nucleophilic substitutions: How to reconcile conflicting literature data?
- Methodological Answer : Variability often arises from differences in:
- Catalyst loading : Higher Pd/Cu ratios (5–10 mol%) may inflate yields but increase cost.
- Substrate purity : Impurities in starting materials (e.g., residual moisture) reduce effective reactivity.
- Reaction monitoring : Inconsistent use of real-time analytics (e.g., in situ IR vs. offline HPLC) leads to incomplete conversion tracking.
Standardize protocols using high-purity reagents and validate yields via triplicate runs with error margins .
Q. Safety and Compliance
Q. What are the critical safety protocols for handling this compound in academic labs?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity.
- Spill management : Neutralize spills with sodium bicarbonate or vermiculite; avoid water to prevent exothermic reactions.
- Waste disposal : Collect in halogenated waste containers and incinerate at ≥1,200°C.
Refer to OSHA guidelines (29 CFR 1910.1450) and institutional EH&S protocols .
Properties
IUPAC Name |
2-chloropyrimidine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSRHRQRKAZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664643 | |
Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-93-4 | |
Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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